2,3,6,7-Tetrachloro-9H-xanthen-9-one
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Overview
Description
2,3,6,7-Tetrachloro-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and structural versatility. The compound is characterized by the presence of four chlorine atoms at positions 2, 3, 6, and 7 on the xanthone scaffold, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method is the reaction of xanthone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloro-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms with methoxy or hydroxyl groups.
Major Products
Substitution Products: Depending on the substituent introduced, products such as methoxy-xanthones or hydroxy-xanthones can be obtained.
Oxidation Products: Quinone derivatives are the major products formed during oxidation reactions.
Scientific Research Applications
2,3,6,7-Tetrachloro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various xanthone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthen-9-one involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as glycogen synthase kinase 3β. It binds to the ATP-binding pocket of the enzyme, inhibiting its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetrachloro-9H-xanthene
- 2,4,5,7-Tetrachloro-1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness
2,3,6,7-Tetrachloro-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for synthetic and medicinal chemistry .
Properties
CAS No. |
651034-63-8 |
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Molecular Formula |
C13H4Cl4O2 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
2,3,6,7-tetrachloroxanthen-9-one |
InChI |
InChI=1S/C13H4Cl4O2/c14-7-1-5-11(3-9(7)16)19-12-4-10(17)8(15)2-6(12)13(5)18/h1-4H |
InChI Key |
USKKMDODBOYXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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